

A Deep Dive into the Quality Control and Certification of Gefitinib-d8

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For researchers and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients and their isotopically labeled internal standards is paramount. This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) and quality control methodologies for **Gefitinib-d8**, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.

Certificate of Analysis: A Summary of Quality

The Certificate of Analysis for **Gefitinib-d8** serves as a formal document certifying that the material meets its predetermined specifications. Below is a comprehensive summary of the typical data presented in a CoA for **Gefitinib-d8**.

Physicochemical Properties



| Parameter | Specification |
|-------------------|---|
| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy-d8]quinazolin-4-amine |
| CAS Number | 857091-32-8[1] |
| Molecular Formula | C22H16D8CIFN4O3[1] |
| Molecular Weight | 454.95 g/mol [1] |
| Appearance | A solid[1] |
| Storage | Store at -20°C[1] |

Analytical Data

| Test | Method | Acceptance Criteria |
|--------------------------------------|--|--|
| Identification by ¹ H-NMR | Nuclear Magnetic Resonance Spectroscopy | Consistent with the structure of Gefitinib-d8 |
| Identification by MS | Mass Spectrometry | Consistent with the molecular weight of Gefitinib-d8 |
| Purity by HPLC | High-Performance Liquid Chromatography | ≥98.00%[1] |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |
| Loss on Drying | Thermogravimetric Analysis (TGA) | ≤1.0% |

Key Experimental Protocols in Quality Control

Detailed and validated analytical methods are crucial for the accurate assessment of **Gefitinib-d8** quality. The following sections outline the methodologies for the key experiments cited in the Certificate of Analysis.



High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to determine the purity of **Gefitinib-d8** and to identify and quantify any related substances or impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: X-Terra RP18, 50 mm x 2.1 mm, 3.5 μm particle size.[2][3]
- Mobile Phase: Acetonitrile and water (65:35, v/v) with 0.1% formic acid.[2][3]
- Flow Rate: 0.35 mL/min.[2][3]
- Column Temperature: 40°C.[2][3]
- · Detection Wavelength: 332 nm.
- Injection Volume: 10 μL.
- Procedure: A solution of Gefitinib-d8 is prepared in the mobile phase and injected into the
 HPLC system. The retention time and peak area of the main peak corresponding to
 Gefitinib-d8 are recorded. Purity is calculated by dividing the area of the main peak by the
 total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the identity of **Gefitinib-d8** by determining its molecular weight and to assess its isotopic purity.

- Instrumentation: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
- Ionization Mode: Positive electrospray ionization (ESI+).[2]
- Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the calculated molecular weight of **Gefitinib-d8**.



 Procedure for Isotopic Purity: The relative intensities of the peaks corresponding to the deuterated and non-deuterated forms of Gefitinib are measured. The isotopic purity is calculated based on the ratio of these intensities.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

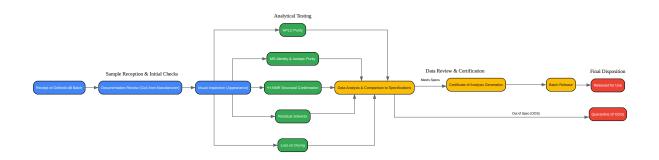
¹H-NMR spectroscopy is utilized to confirm the chemical structure of **Gefitinib-d8**. The absence of signals in the regions corresponding to the deuterated positions confirms the successful isotopic labeling.

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
- Procedure: A small amount of the Gefitinib-d8 sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed peaks are compared to a reference spectrum or the expected chemical structure to confirm its identity.

Visualizing Key Processes and Pathways

To further elucidate the quality control workflow and the mechanism of action of Gefitinib, the following diagrams are provided.



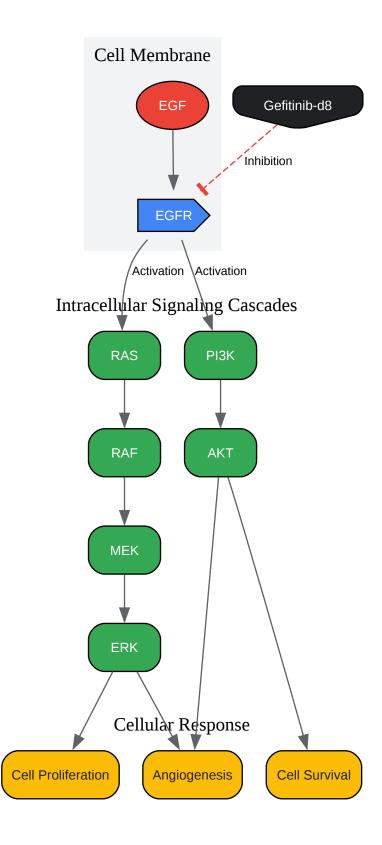


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Caption: Quality Control Workflow for Gefitinib-d8.

Gefitinib is an inhibitor of the EGFR signaling pathway, which is often dysregulated in cancer.[4] [5][6] The following diagram illustrates this pathway.





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Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.



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